Home > Products > Screening Compounds P8694 > Carbocysteine-lysine
Carbocysteine-lysine - 82951-55-1

Carbocysteine-lysine

Catalog Number: EVT-427076
CAS Number: 82951-55-1
Molecular Formula: C11H21N3O5S
Molecular Weight: 307.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbocysteine-lysine, also known as S-carboxymethylcysteine lysine salt monohydrate (SCMC-Lys), is a molecule researched for its potential therapeutic benefits in respiratory diseases. While often categorized as a mucoactive drug, its properties extend beyond solely affecting mucus. Studies suggest it may also possess antioxidant and anti-inflammatory properties, making it a subject of interest in various research fields. [, , , , , ]

N-Acetyl-L-cysteine (NAC)

  • Compound Description: N-Acetyl-L-cysteine (NAC) is a precursor to glutathione, a powerful antioxidant. It is often used as a mucolytic agent due to its ability to break down disulfide bonds in mucus, making it less viscous. [, ]

Glutathione (GSH)

  • Compound Description: Glutathione (GSH) is a tripeptide antioxidant found naturally in cells. It plays a crucial role in protecting cells from oxidative damage and detoxifying harmful substances. [, , , ]
  • Relevance: Glutathione is a key component of the antioxidant defense system in the lungs. Similar to carbocysteine-lysine, glutathione has been studied for its potential therapeutic benefits in COPD. [] Carbocysteine-lysine has been shown to increase intracellular glutathione levels in respiratory cell lines, potentially contributing to its protective effects against oxidative stress. []

Erdosteine

  • Compound Description: Erdosteine is a mucolytic agent that breaks down mucus and helps to clear the airways. It also possesses antioxidant and anti-inflammatory properties. [, ]
  • Relevance: Erdosteine, similar to carbocysteine-lysine, is used in the treatment of respiratory diseases characterized by mucus hypersecretion. Both compounds are believed to exert their therapeutic effects through a combination of mucolytic, antioxidant, and anti-inflammatory mechanisms. [, ]

S-Carbocysteine

  • Compound Description: S-Carbocysteine is the active metabolite of carbocysteine and carbocysteine-lysine. It is responsible for the mucolytic and antioxidant effects of these drugs. []
  • Relevance: S-Carbocysteine is directly derived from carbocysteine-lysine and possesses similar pharmacological properties. It is considered the main active component contributing to the therapeutic benefits of carbocysteine-lysine in respiratory diseases. []

Ambroxol Hydrochloride

  • Compound Description: Ambroxol hydrochloride is a mucolytic agent that works by breaking down thick mucus in the airways. []
  • Relevance: Ambroxol hydrochloride was directly compared to carbocysteine-lysine in a study on cystic fibrosis patients. Both drugs demonstrated comparable efficacy in improving respiratory function, with carbocysteine-lysine showing additional benefits on cough score and other clinical parameters. []
Source and Classification

Carbocysteine-lysine is derived from carbocysteine, a biologically active dibasic amino acid characterized by a thiol group. The compound is often utilized in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions, where it plays a crucial role in reducing mucus viscosity and promoting airway clearance . Its classification as a mucoactive agent highlights its importance in managing respiratory disorders.

Synthesis Analysis

The synthesis of carbocysteine-lysine involves a straightforward method that combines L-lysine and an aqueous solution of carbocysteine. The process can be summarized as follows:

  1. Mixing: L-lysine is mixed with an aqueous solution of carbocysteine, typically at a concentration of 10% to 50%, with an optimal concentration around 30% to 40%.
  2. Salt Formation: A salt-forming reaction occurs between the two components, resulting in the formation of a salt product system.
  3. Spray Drying: The resultant salt product is then subjected to spray drying to yield the final product. Parameters for spray drying include:
    • Intake air temperature: 100°C to 120°C
    • Outlet air temperature: 80°C to 100°C
    • Atomization frequency: 1000 rpm to 2000 rpm
    • Peristaltic pump speed: 20 rpm to 30 rpm
  4. Yield: The process typically achieves high purity levels (99.8% to 99.9%) with yields around 97% to 98% .
Molecular Structure Analysis

The molecular structure of carbocysteine-lysine can be described by its molecular formula C11H23N3O4SC_{11}H_{23}N_{3}O_{4}S and a molecular weight of approximately 325.382 g/mol. The compound features:

  • Stereochemistry: Two defined stereocenters contributing to its biological activity.
  • Functional Groups: The presence of a carboxymethyl group and thiol group enhances its reactivity and biological function.
  • Structural Representation: The structural formula can be represented using SMILES notation as:

This configuration allows for interactions with various biological targets, enhancing its therapeutic potential .

Chemical Reactions Analysis

Carbocysteine-lysine participates in several significant chemical reactions relevant to its therapeutic action:

  1. Mucoactive Mechanism: It alters mucus properties by breaking down glycoprotein bonds, facilitating easier clearance from the respiratory tract.
  2. Antioxidant Activity: The compound acts as a selective scavenger for reactive oxygen intermediates (ROIs), such as hypochlorous acid and hydroxyl radicals. This scavenging activity helps protect tissues from oxidative damage .
  3. Chloride Transport Enhancement: Carbocysteine-lysine has been shown to increase chloride transport across airway epithelial cells, which is crucial for maintaining proper hydration and viscosity of mucus .
Mechanism of Action

The mechanism of action of carbocysteine-lysine is multifaceted:

  1. Mucoregulatory Effects: It modifies mucus secretion and composition, promoting mucociliary clearance.
  2. Antioxidant Properties: By scavenging reactive oxygen species, it reduces oxidative stress within the lungs, thereby protecting lung tissue from inflammation and damage.
  3. Inflammation Modulation: Carbocysteine-lysine inhibits the production of pro-inflammatory cytokines like interleukin-8, contributing to its anti-inflammatory effects .

These mechanisms collectively enhance respiratory function and reduce exacerbations in chronic respiratory diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbocysteine-lysine include:

These properties contribute to its usability in pharmaceutical formulations .

Applications

Carbocysteine-lysine has several significant applications in medicine:

  1. Respiratory Diseases: Primarily used in the management of chronic obstructive pulmonary disease (COPD), asthma, and other conditions characterized by excessive mucus production.
  2. Cancer Cachexia Management: Studies suggest it may help counteract symptoms associated with cancer cachexia by improving nutritional status through enhanced mucus clearance .
  3. Antioxidant Therapy: Its ability to scavenge free radicals positions it as a potential adjunct therapy in various inflammatory conditions beyond respiratory diseases.
Introduction to Carbocysteine-Lysine

Chemical Structure and Composition of Carbocysteine-Lysine

Carbocysteine-lysine (chemical name: L-lysine compound with S-(carboxymethyl)-L-cysteine (1:1)) has the molecular formula C₆H₁₄N₂O₂·C₅H₉NO₄S and a molecular weight of 325.382 g/mol. The structure consists of S-(carboxymethyl)-L-cysteine (carbocisteine) ionically bonded to L-lysine, creating a stable salt configuration. This molecular arrangement significantly enhances aqueous solubility compared to carbocisteine alone, facilitating improved gastrointestinal absorption and tissue penetration [5] [2].

The absolute stereochemistry features two defined stereocenters with no E/Z centers. The specific spatial orientation is crucial for biological activity, as evidenced by the systematic name: L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1). The compound exists as zwitterions at physiological pH, with acid dissociation constants (pKa values) at 2.61 (acidic), 3.24 (acidic), 7.83 (basic), 11.11 (basic), and 13.14 (acidic), enabling pH-dependent ionization states that influence its pharmacokinetic behavior and molecular interactions [4] [5].

Table 1: Molecular Characteristics of Carbocysteine-Lysine

PropertySpecification
Systematic NameL-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1)
Molecular FormulaC₆H₁₄N₂O₂·C₅H₉NO₄S
Molecular Weight325.382 g/mol
StereochemistryAbsolute configuration with 2 defined stereocenters
Primary MetaboliteS-(carboxymethyl)cysteine
CAS Registry Number49673-81-6
UNII Identifier1D1Y95PXXA

The compound's structural stability allows it to survive gastric conditions intact, with lysine dissociation occurring post-absorption. The active metabolite, S-(carboxymethyl)cysteine, retains the essential thioether moiety (–S–CH₂–COOH) that enables its unique mucoregulatory and antioxidant functions. Unlike N-acetylcysteine (which contains a free thiol group), carbocysteine-lysine acts through its blocked thiol configuration, participating in biochemical reactions without significant disulfide bond disruption [2] [6].

Historical Development and Regulatory Status

Carbocysteine was first synthesized in the 1930s but did not enter clinical use for respiratory diseases until the 1960s. The lysine salt formulation emerged later as a pharmaceutical innovation to overcome the solubility and bioavailability limitations of standalone carbocisteine. Clinical adoption experienced geographic variability due to inconsistent trial outcomes, with temporary removal from United Kingdom National Health Service formularies in the 1980s, followed by reinstatement in 2003 based on revised understanding of its mechanism and benefits [6].

Regulatory approval patterns reveal significant international divergence. Carbocysteine-lysine lacks approval from the United States Food and Drug Administration and Health Canada, primarily due to historical safety concerns regarding paradoxical bronchospasm in pediatric populations and variable metabolic responses among individuals. However, it holds approved status in numerous Asian, European, and South American markets under brand names including Mucodyne, Rhinathiol, Muciclar, and Lisomucil [2] [6].

The compound's regulatory journey reflects evolving understanding of metabolic polymorphisms affecting its efficacy. Research identified significant interindividual variability in sulfoxidation capacity mediated by genetic polymorphisms in metabolic enzymes, including cysteine dioxygenase and phenylalanine 4-hydroxylase. Poor sulfoxidizers experience prolonged exposure to the active parent compound due to reduced conversion to inactive metabolites, explaining differential clinical responses that initially complicated efficacy assessments [2] [6].

Pharmacological Classification as a Mucoregulatory Agent

Carbocysteine-lysine belongs to the pharmacological class of mucoregulators, distinct from conventional mucolytics. While classic mucolytics like N-acetylcysteine chemically disrupt disulfide bonds in mucoproteins via free thiol groups, carbocysteine-lysine functions through restoration of physiological mucus composition. This mechanistic difference underpins its classification as a true mucoregulator rather than a mere mucus-thinning agent [2] [5].

The molecular mechanism involves normalization of glycoprotein (mucin) subtypes within respiratory secretions. Pathological states like chronic obstructive pulmonary disease exhibit elevated ratios of fucomucins to sialomucins, increasing mucus viscosity. Carbocysteine-lysine restores equilibrium by intracellular stimulation of sialyl transferase, the enzyme responsible for adding sialic acid residues to mucins. This enzymatic action increases sialomucin production, reducing mucus viscoelasticity without compromising its essential protective functions [2] [6].

Beyond mucoregulation, carbocysteine-lysine demonstrates pleiotropic pharmacological activities:

  • Antioxidant Activity: The compound scavenges reactive oxygen species including hydroxyl radicals and hypochlorous acid. In bronchoalveolar lavage samples from chronic obstructive pulmonary disease patients, carbocysteine-lysine reduced radical-induced DNA damage at concentrations as low as 2.5 millimolar, outperforming established antioxidants like N-acetylcysteine in vitro [3] [6].

  • Anti-Inflammatory Actions: Carbocysteine-lysine suppresses nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinases 1/2 (ERK1/2) mitogen-activated protein kinase signaling pathways, reducing tumor necrosis factor alpha-induced inflammation. This modulates cytokine production and decreases expression of adhesion molecules like intracellular adhesion molecule 1, limiting inflammatory cell recruitment to lung tissue [2] [6].

  • Xanthine Oxidase Modulation: In human pulmonary endothelial cells, carbocysteine-lysine inhibits conversion of xanthine dehydrogenase to superoxide-producing xanthine oxidase, a key mechanism in pulmonary oxidative stress. At concentrations of 0.16 millimolar, it significantly decreases xanthine oxidase activity, potentially interrupting a self-perpetuating cycle of inflammation and tissue damage in chronic respiratory diseases [3].

Table 2: Molecular Targets and Pharmacological Effects

Molecular TargetEffectFunctional Consequence
Sialyl transferaseEnzymatic stimulationNormalization of sialomucin/fucomucin ratio
Xanthine dehydrogenase/xanthine oxidase systemInhibition of conversionReduced superoxide production
Nuclear factor kappa BSuppression of activationDownregulation of pro-inflammatory cytokines
Extracellular signal-regulated kinases 1/2Reduced phosphorylationDecreased inflammatory signaling
Intracellular adhesion molecule 1Downregulated expressionReduced viral adhesion and inflammation
Protein kinase B (Akt)Enhanced phosphorylationAnti-apoptotic protection of lung cells

These complementary mechanisms position carbocysteine-lysine as a disease-modifying agent in chronic respiratory conditions. By simultaneously addressing mucus abnormalities, oxidative stress, and inflammation—three interconnected pathological processes—it achieves therapeutic effects beyond symptomatic mucus reduction. The compound penetrates effectively into lung tissue and bronchial secretions following oral administration, with pharmacokinetic studies showing peak concentrations achieved within 1–1.7 hours and a plasma half-life of approximately 1.33–2.05 hours, though tissue persistence may exceed plasma measurements due to active transport mechanisms [2] [5] [6].

Emerging research suggests additional therapeutic applications beyond respiratory disease, including potential benefits in cardiovascular and neurodegenerative conditions where oxidative stress contributes to pathogenesis. These exploratory applications leverage the compound's fundamental antioxidant and anti-inflammatory properties rather than its mucoregulatory actions, indicating broad pharmacological potential [5].

Properties

CAS Number

82951-55-1

Product Name

Carbocysteine-lysine

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid

Molecular Formula

C11H21N3O5S

Molecular Weight

307.37 g/mol

InChI

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1

InChI Key

ZXFWVUHYOBPQHY-YUMQZZPRSA-N

SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N

Synonyms

carbocysteine lysine
carbocysteine-lysine
S-carboxymethylcysteine-Lys
SCMC-Lys

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.